molecular formula C10H8F4O B14793513 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B14793513
M. Wt: 220.16 g/mol
InChI Key: SDNCXXYRAABQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H8F4O It is known for its unique structure, which includes both trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one: Similar structure but lacks the methyl group.

    (1S)-3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine: Contains an amine group instead of a ketone.

Uniqueness

3,3,3-Trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one is unique due to the presence of both trifluoromethyl and fluorophenyl groups, along with a methyl group on the propanone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-fluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H8F4O/c1-6(10(12,13)14)9(15)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

SDNCXXYRAABQSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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